molecular formula C14H15NO4S2 B2408994 Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate CAS No. 1984073-15-5

Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate

Cat. No. B2408994
CAS RN: 1984073-15-5
M. Wt: 325.4
InChI Key: BEJSVGMWDFPHPO-UHFFFAOYSA-N
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Description

Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate is a sulfonamide compound . It is synthesized through an indirect method that avoids product contamination and eliminates the need for purification . The compound is characterized by X-ray crystallographic analysis and various spectroscopic techniques.


Synthesis Analysis

The synthesis involves the reaction of 4-nitrobenzenesulphonylchloride with L-tryptophan precursors . The slow evaporation method yields single crystals of the compound from a methanolic solution .


Molecular Structure Analysis

The compound crystallizes in the monoclinic crystal system and belongs to the P2 1 space group . The X-ray crystallographic analysis confirms its structure. Notably, the sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm⁻¹ indicate the formation of the target compound .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned in the available literature, it serves as a valuable research chemical for the preparation and synthesis of analogs and derivatives .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate (MSAB) is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription .

Mode of Action

MSAB interacts directly with β-catenin, specifically within the C-terminal two-thirds of the Armadillo repeat region . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin . The effective concentration for this action ranges from 1.25 to 5 μM in certain cell cultures .

Biochemical Pathways

The degradation of β-catenin by MSAB affects the Wnt/β-catenin signaling pathway . This pathway is essential for cell proliferation and differentiation. By degrading β-catenin, MSAB downregulates Wnt/β-catenin target genes , thereby inhibiting the pathway and affecting downstream cellular processes.

Pharmacokinetics

It’s known that the compound is soluble in organic solvents such as toluene, acetonitrile, and ethanol This suggests that MSAB may have good absorption and distribution characteristics

Result of Action

The inhibition of the Wnt/β-catenin signaling pathway by MSAB leads to a decrease in the proliferation of Wnt-dependent cancer cells . This makes MSAB a potential therapeutic agent for treating cancers that are driven by aberrant Wnt signaling.

Action Environment

Environmental factors can influence the action, efficacy, and stability of MSAB. For instance, the compound’s stability may be affected by light, temperature, and pH . Therefore, it’s recommended to store MSAB in a dark place at room temperature The compound’s efficacy may also be influenced by the presence of other substances in the environment, such as binding proteins or enzymes that could potentially interact with MSAB

properties

IUPAC Name

methyl 3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-10-4-6-11(7-5-10)21(17,18)15(2)12-8-9-20-13(12)14(16)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJSVGMWDFPHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate

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